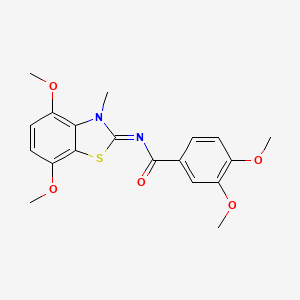
Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H21ClFN3O4 and its molecular weight is 433.86. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
A compound closely related to Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, specifically an Aurora kinase inhibitor, has been studied for its potential in treating cancer. This compound inhibits Aurora A, a protein involved in cell division, and thus may have applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthetic Chemistry and Medicinal Chemistry
The synthesis of similar compounds, including Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate and Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)-piperidine-1-carboxylate, involves methods like palladium-catalyzed CH functionalization, which are significant in synthetic and medicinal chemistry. These methodologies could be relevant for the synthesis and modification of Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (J. Magano et al., 2014).
Antimycobacterial Applications
Compounds related to Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, such as spiro-piperidin-4-ones, have been researched for antimycobacterial applications. One such compound showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (R. Kumar et al., 2008).
Calcium-Channel Blocker Research
1,4-Dihydropyridine derivatives, which share structural similarities with Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, have been studied for their calcium-channel antagonist activity. This research is relevant for the development of new medications for cardiovascular diseases (A. Linden et al., 2011).
Analgesic/Neuroleptic Activity
Studies have been conducted on compounds like N-butyrophenone prodine-like compounds, which are structurally related to Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, for their combined analgesic and neuroleptic activities. These studies contribute to the understanding of the potential neuropharmacological properties of similar compounds (M. A. Iorio et al., 1987).
Propiedades
IUPAC Name |
phenyl 4-[[[2-(3-chloro-4-fluoroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O4/c22-17-12-15(6-7-18(17)23)25-20(28)19(27)24-13-14-8-10-26(11-9-14)21(29)30-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCSOMFFWJZAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2573357.png)
![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate](/img/structure/B2573359.png)
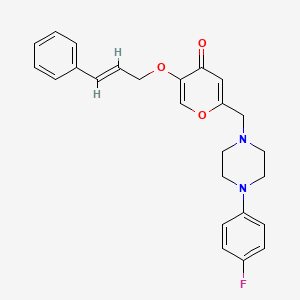

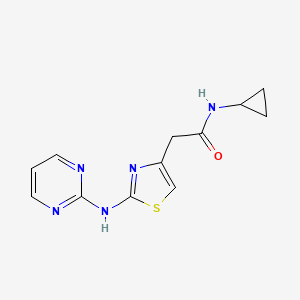
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)
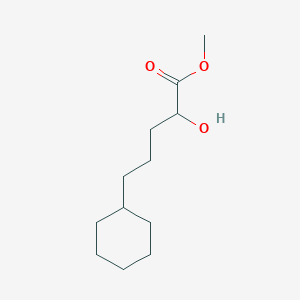
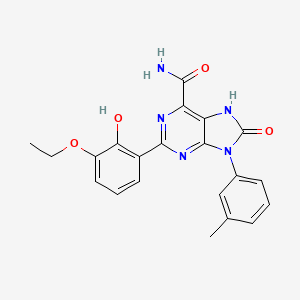
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)

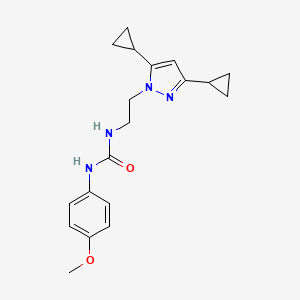
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
